Metastat

Catalog No.
S549039
CAS No.
15866-90-7
M.F
C19H17NO7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metastat

CAS Number

15866-90-7

Product Name

Metastat

IUPAC Name

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1

InChI Key

NBRQRXRBIHVLGI-OWXODZSWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CMT-3; CMT 3; CMT3; COL3; COL-3; COL 3; Incyclinide; 4-dedimethylamino sancycline; Chemically modified tetracycline-3. US brand name: Metastat.

Canonical SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O

Isomeric SMILES

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O

The exact mass of the compound Incyclinide is 371.1005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metastat, also known as Incyclinide or COL-3, is a chemically modified tetracycline (CMT) derivative structurally defined by the removal of the 4-dimethylamino group from the tetracycline backbone . This specific modification eliminates its antibiotic properties while preserving its ability to inhibit matrix metalloproteinases (MMPs) [1]. In biochemical procurement, Metastat serves as an established baseline material for researchers requiring a targeted MMP inhibitor—particularly against MMP-2, MMP-9, and MMP-13—without the confounding variables of antimicrobial activity [2]. Its high lipophilicity and direct zinc-chelating mechanism make it a structurally validated precursor and reference standard for developing anti-metastatic and anti-inflammatory formulations[3].

Substituting Metastat with conventional tetracyclines like doxycycline or minocycline introduces methodological confounding in both in vitro and in vivo models [1]. Standard tetracyclines possess antimicrobial activity (e.g., doxycycline MIC against S. aureus is ~0.19 µg/mL), which can disrupt the gut microbiome in animal models and interfere with standard antibiotic supplements in cell culture[2]. Furthermore, conventional tetracyclines often bind to structural metal ions rather than the catalytic active site of MMPs, resulting in lower anti-proliferative potency and requiring higher solvent concentrations to achieve equivalent MMP inhibition[3]. Procuring the specifically modified Metastat ensures that observed pharmacological effects are driven by metalloproteinase inhibition, rather than off-target antibacterial toxicity [4].

Elimination of Antimicrobial Confounding in Experimental Models

Metastat (COL-3) is engineered via the removal of the 4-dimethylamino group, eliminating its antibacterial efficacy. While the baseline comparator, doxycycline, exhibits a minimum inhibitory concentration (MIC) against typical Gram-positive bacteria (e.g., S. aureus) of approximately 0.19 µg/mL, Metastat demonstrates no functional antimicrobial activity at standard physiological dosing [1]. This structural modification ensures that Metastat can be utilized in complex in vivo tumor models without altering the host microbiome or causing off-target bacterial toxicity .

Evidence DimensionAntimicrobial Activity (MIC against S. aureus)
Target Compound DataFunctionally inactive (Non-antimicrobial)
Comparator Or BaselineDoxycycline (MIC ~0.19 µg/mL)
Quantified DifferenceComplete elimination of antibiotic activity
ConditionsStandard bacterial inhibition assays

Procuring Metastat prevents microbiome disruption in animal models and avoids cross-reactivity with cell culture antibiotics during long-term metastasis assays.

Enhanced Anti-Proliferative Potency in Hematological Malignancies

In comparative viability assays, Metastat exhibits higher cytotoxic potency against acute myeloid leukemia (HL-60) cells than standard tetracyclines [1]. After a 24-hour incubation, Metastat achieved an IC50 of 1.3 µg/mL. In contrast, the comparators doxycycline and minocycline required higher concentrations, yielding IC50 values of 9.2 µg/mL and 9.9 µg/mL, respectively [1]. This represents an approximate 7-fold increase in anti-proliferative efficacy, driven by Metastat's rapid induction of mitochondrial membrane depolarization[2].

Evidence DimensionCell Viability Inhibition (IC50)
Target Compound Data1.3 µg/mL
Comparator Or BaselineDoxycycline (9.2 µg/mL) and Minocycline (9.9 µg/mL)
Quantified Difference~7-fold increase in cytotoxic potency
ConditionsHL-60 cell line, 24-hour incubation, resazurin viability assay

Allows researchers to achieve robust cytotoxic effects at lower dosing concentrations, minimizing the risk of solvent-induced toxicity in sensitive cell lines.

Direct Catalytic Zinc Chelation in MMP-2 Active Sites

The mechanism of metalloproteinase inhibition differs between Metastat and conventional tetracyclines. Molecular dynamics simulations reveal that Metastat directly embeds within the MMP-2 active site, interacting with the catalytic Zn2+ ion at a close distance of 2.4 Å via its O12 oxygen atom [1]. Conversely, baseline tetracyclines like doxycycline primarily bind near structural Zn2+ and Ca2+ ions rather than the catalytic center [2]. This direct active-site blockade by Metastat yields a competitive inhibition profile with a dissociation constant (Ki) of 74 µM for the MMP-2 complex [1].

Evidence DimensionBinding Mechanism and Target
Target Compound DataDirect binding to catalytic Zn2+ (2.4 Å distance)
Comparator Or BaselineDoxycycline (Binds structural Zn2+/Ca2+, avoids catalytic center)
Quantified DifferenceShift from structural to catalytic zinc chelation
ConditionsMolecular dynamics simulation and kinetic dissociation analysis

Provides a structurally validated, active-site-targeted reference standard for the procurement of precise MMP-2 inhibitors.

High Selectivity for MMP-13 Over Other Metalloproteinases

Metastat demonstrates a preferential inhibition profile for specific matrix metalloproteinases, distinct from broad-spectrum, non-selective inhibitors. Biochemical assays indicate that Metastat inhibits MMP-13 with an IC50 of 0.3 µg/mL . When evaluated against other MMPs, the IC50 values rise to 34 µg/mL for MMP-1 and 48 µg/mL for MMP-8 . This >110-fold selectivity for MMP-13 over MMP-1 is critical for modeling cartilage degradation, as it allows targeted suppression of MMP-13 without broadly knocking out all collagenase activity [1].

Evidence DimensionEnzyme Inhibition Selectivity (IC50)
Target Compound DataMMP-13 IC50 = 0.3 µg/mL
Comparator Or BaselineMMP-1 IC50 = 34 µg/mL
Quantified Difference>110-fold greater selectivity for MMP-13
ConditionsIn vitro isolated enzyme inhibition assays

Enables highly selective pharmacological targeting in musculoskeletal and osteoarthritis research, avoiding the off-target effects of pan-MMP inhibitors.

Microbiome-Sparing In Vivo Oncology Models

Because Metastat lacks the 4-dimethylamino group responsible for antimicrobial activity, it is a suitable MMP inhibitor for long-term murine models of tumor metastasis and angiogenesis[1]. Procuring Metastat ensures that the host gut microbiome remains intact, preventing confounding systemic inflammatory responses that occur when using conventional antibiotics like doxycycline [1].

Targeted MMP-13 Inhibition in Osteoarthritis Research

Metastat's >110-fold selectivity for MMP-13 over MMP-1 makes it a precise biochemical tool for studying cartilage degradation and joint pathology . Formulation scientists procure Metastat to specifically block IL-1-induced glycosaminoglycan release in articular cartilage explants without disrupting baseline MMP-1-mediated tissue remodeling[2].

Induction of Apoptosis in Hematological Malignancy Assays

With an IC50 of 1.3 µg/mL in acute myeloid leukemia (HL-60) cells, Metastat is effective for in vitro screening of pro-apoptotic pathways [3]. Its increased potency compared to minocycline allows laboratories to use lower overall drug concentrations, thereby reducing the required volume of DMSO vehicle and minimizing background solvent toxicity in sensitive cell culture workflows [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

371.10050188 Da

Monoisotopic Mass

371.10050188 Da

Heavy Atom Count

27

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21G64WZQ4I

Wikipedia

Incyclinide

Dates

Last modified: 08-15-2023
Sharma RK, Yang T, Oliveira AC, Lobaton GO, Aquino V, Kim S, Richards EM, Pepine CJ, Sumners C, Raizada MK. Microglial Cells Impact Gut Microbiota and Gut Pathology in Angiotensin II-Induced Hypertension. Circ Res. 2019 Mar;124(5):727-736. doi: 10.1161/CIRCRESAHA.118.313882. PMID: 30612527; PMCID: PMC6395495.

Explore Compound Types